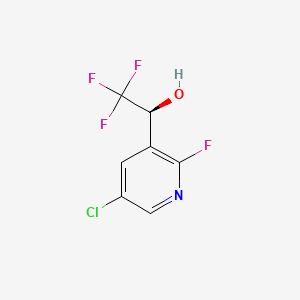
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol: is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and a trifluoromethyl group attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluoropyridine and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of trifluoroacetaldehyde to the pyridine ring.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters and product isolation.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under aprotic solvent conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and durability.
Mechanism of Action
The mechanism of action of (1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the pyridine ring, along with the trifluoromethyl group, contributes to its enhanced stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H4ClF4NO |
|---|---|
Molecular Weight |
229.56 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H4ClF4NO/c8-3-1-4(6(9)13-2-3)5(14)7(10,11)12/h1-2,5,14H/t5-/m0/s1 |
InChI Key |
ASHYFYFIGVPZPP-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(C=NC(=C1[C@@H](C(F)(F)F)O)F)Cl |
Canonical SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















